2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBMLZTGHDWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroisoquinoline Intermediate
The tetrahydroisoquinoline intermediate can be synthesized by methods such as those described by Sall and Grunewald (1987), involving cyclization and reduction steps. This intermediate is crucial as the scaffold for further functionalization.
Synthesis of 4-Piperidinemethanol and Its Derivatives
4-Piperidinemethanol, a key precursor for the piperidinylmethyl group, is prepared by reduction of ethyl 4-piperidinecarboxylate using lithium aluminium hydride or by catalytic hydrogenolysis of ethyl 1-benzyl-4-piperidinecarboxylate.
Formation of the Piperidinylmethyl Tosylate
The 4-piperidinemethanol is reacted with an acid chloride (R'COCl) in an inert chlorinated solvent at 20–80 °C to form an ester-amide intermediate. This intermediate is then saponified with sodium or potassium hydroxide in ethanol to yield the corresponding alcohol, which is subsequently converted to the tosylate by reaction with tosyl chloride in a basic medium such as pyridine.
Coupling Reaction to Form the Target Compound
The tetrahydroisoquinoline intermediate (compound of formula II) is reacted with the piperidinylmethyl tosylate (compound of formula III) in the presence or absence of an inert solvent such as dimethylformamide, toluene, or xylene, at temperatures ranging from 20 °C to 150 °C. The reaction may be carried out in the presence of an organic or inorganic base, for example, a tertiary amine or an alkali metal carbonate or bicarbonate.
Salt Formation and Purification
After the coupling, the product is isolated and converted into its pharmacologically acceptable acid addition salt, typically the dihydrochloride salt. The mixture is filtered, washed with solvents such as 1,2-dichloroethane, and the filtrate evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium chloride solution, evaporated again, and recrystallized from a 1:1 mixture of isopropyl alcohol and ethyl acetate to yield a white solid with a melting point of 80–83 °C.
Reaction Conditions and Reagents Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|---|
| Reduction of ester to alcohol | Ethyl 4-piperidinecarboxylate | Lithium aluminium hydride or catalytic hydrogenolysis | Ether solvents (THF, toluene) | Room temp to reflux | Yields 4-piperidinemethanol |
| Ester-amide formation | 4-Piperidinemethanol + acid chloride | Chlorinated solvent (e.g., CH2Cl2) | Chlorinated solvents | 20–80 °C | Produces ester-amide intermediate |
| Saponification | Ester-amide intermediate | NaOH or KOH | Ethanol | Room temp | Converts ester-amide to alcohol |
| Tosylation | Alcohol intermediate | Tosyl chloride, pyridine | Pyridine or similar base | Room temp | Forms tosylate for coupling |
| Coupling | Tetrahydroisoquinoline + tosylate | Base (tertiary amine or alkali carbonate) | DMF, toluene, xylene | 20–150 °C | Forms final compound |
| Salt formation and purification | Coupled product | HCl (for dihydrochloride salt formation) | Ethyl acetate, isopropyl alcohol | Room temp | Purification by recrystallization |
Research Findings and Optimization Notes
- The use of lithium aluminium hydride is preferred for reduction steps due to its efficiency in converting esters to alcohols.
- Tosylation in pyridine provides a good yield of the tosylate intermediate necessary for the coupling step.
- The coupling reaction tolerates a range of solvents and temperatures, but dimethylformamide at moderate temperatures (around 80 °C) is commonly used for optimal yields.
- Bases such as tertiary amines or alkali metal carbonates facilitate the nucleophilic substitution in the coupling step.
- Recrystallization from a 1:1 mixture of isopropyl alcohol and ethyl acetate yields a pure dihydrochloride salt with a consistent melting point, indicating high purity.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|
| Reduction of ester | Lithium aluminium hydride | 4-Piperidinemethanol |
| Formation of ester-amide | Acid chloride, chlorinated solvent | Ester-amide intermediate |
| Saponification | NaOH/KOH, ethanol | Alcohol intermediate |
| Tosylation | Tosyl chloride, pyridine | Tosylate intermediate |
| Coupling | Tetrahydroisoquinoline, tosylate, base, DMF | 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline |
| Salt formation and purification | HCl, ethyl acetate/isopropyl alcohol | Dihydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Therapeutic Applications
1. Neuropharmacology
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant neuropharmacological properties. The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest possible applications in treating neurological disorders such as Parkinson's disease and depression .
Case Study:
In a study involving male Sprague-Dawley rats, compounds similar to 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline were shown to enhance dopaminergic activity in the brain. This was assessed through behavioral tests and biochemical assays measuring dopamine levels in the hippocampus .
2. Antidepressant Properties
The compound has been investigated for its antidepressant-like effects. Preclinical trials demonstrated that administration of tetrahydroisoquinoline derivatives resulted in reduced symptoms of depression in animal models. Mechanistically, these compounds may modulate the serotonin receptor activity, providing a basis for their antidepressant efficacy .
3. Analgesic Effects
There is emerging evidence that tetrahydroisoquinoline derivatives may possess analgesic properties. Studies have indicated that these compounds can inhibit pain pathways, potentially offering new avenues for pain management therapies .
Research Findings
A comprehensive review of literature reveals several key findings regarding the pharmacological potential of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride:
Mechanism of Action
The mechanism of action of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as protein kinases and neurotransmitter receptors. It can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain signaling pathways, thereby influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Flexibility : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces steric bulk and alters receptor binding kinetics .
- Substituent Position: Piperidinylmethyl at position 2 vs.
- Electron-Donating/Withdrawing Groups : Methoxyphenyl (electron-donating) and chloropyridinyl (electron-withdrawing) groups modulate electronic properties and solubility .
Antidepressant Activity
Compounds such as 2-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Compound 17, ) exhibit antidepressant activity via dual 5-HT₁A and σ receptor modulation. These derivatives often incorporate dichlorophenyl groups, enhancing lipophilicity and blood-brain barrier penetration . In contrast, the target compound lacks such substituents, suggesting divergent therapeutic applications.
Opioid Receptor Interactions
The lead compound (3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride () is a potent κ-opioid receptor antagonist. The 7-hydroxy group and carboxamide linkage are critical for selectivity, features absent in the target compound, which may instead favor μ- or δ-opioid interactions .
Biological Activity
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (commonly referred to as THIQ or its derivatives) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C15H24Cl2N2
- Molecular Weight: 303.27046 g/mol
- CAS Number: 120847-08-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it exhibits a strong affinity for serotonin receptors, particularly the 5-HT_1A subtype. This interaction is believed to mediate several of its pharmacological effects.
Pharmacological Activities
- Serotonin Receptor Modulation
- Bradycardic Activity
- CNS Activity
Structure-Activity Relationship (SAR)
The SAR studies have elucidated that:
- The presence of the piperidine ring at the 2-position is essential for biological activity.
- Substituents on the tetrahydroisoquinoline scaffold significantly influence receptor selectivity and potency.
- Methoxy groups at the 6 or 7 positions enhance the bradycardic effects observed in certain derivatives .
Case Studies
- Study on Bradycardic Effects
- Electrophysiological Studies
Summary of Biological Activities
| Activity Type | Effectiveness | Key Findings |
|---|---|---|
| Serotonin Receptor Binding | High Affinity | IC50 values between 0.001 - 0.3 µM |
| Bradycardic Activity | Significant | Minimal impact on blood pressure |
| CNS Modulation | Effective | Reduced PGO spikes; ED50 between 0.003 - 3 mg/kg |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. DoE minimizes the number of trials while capturing interactions between variables, as demonstrated in chemical reaction optimization studies . For example, factorial designs can isolate critical factors affecting yield or purity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Globally Harmonized System (GHS) guidelines, including:
- Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection.
- First Aid Measures : Immediate skin/eye rinsing with water, respiratory protection if inhaled, and medical consultation for persistent symptoms (refer to safety data sheets for analogous compounds) .
- Waste Disposal : Follow institutional protocols for hazardous organic salts.
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C spectra.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns.
- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS). Cross-referencing with literature data ensures accuracy.
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searches to predict intermediates and transition states. The ICReDD framework combines computational predictions with experimental validation, enabling efficient identification of viable reaction pathways . For example, simulate nucleophilic substitution steps to optimize regioselectivity.
Q. What strategies resolve contradictions in pharmacokinetic data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.
- Cross-Validation : Compare in vitro (e.g., hepatic microsomal stability) and in vivo (rodent pharmacokinetics) models to reconcile discrepancies.
- Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., metabolic enzyme variability) .
Q. How to design reactors for scaling up synthesis while maintaining product consistency?
- Methodological Answer : Reference CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) to guide:
- Reactor Type : Continuous-flow systems for improved heat/mass transfer.
- Process Control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters dynamically.
- Scale-Up Criteria : Maintain geometric and dynamic similarity between lab and pilot scales .
| CRDC Subclass | Research Focus |
|---|---|
| RDF2050103 | Chemical engineering design |
| RDF2050112 | Reaction fundamentals and reactor design |
| RDF2050108 | Process control and simulation |
Q. How to assess environmental fate and degradation pathways of this compound?
- Methodological Answer : Apply DOE Atmospheric Chemistry Program frameworks to study:
- Air-Surface Exchange : Volatility and adsorption kinetics.
- Hydrolysis/Photolysis : Accelerated aging under controlled UV and pH conditions.
- Ecotoxicology : Use OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna acute toxicity) .
Notes on Data Contradiction Analysis
- Root-Cause Identification : Trace discrepancies to methodological differences (e.g., HPLC vs. GC quantification).
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) validation parameters).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
